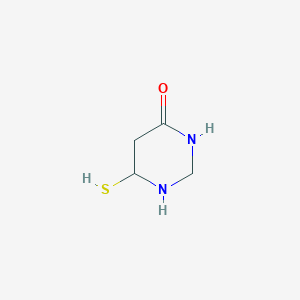

6-Sulfanyl-1,3-diazinan-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H8N2OS |

|---|---|

Molecular Weight |

132.19 g/mol |

IUPAC Name |

6-sulfanyl-1,3-diazinan-4-one |

InChI |

InChI=1S/C4H8N2OS/c7-3-1-4(8)6-2-5-3/h4,6,8H,1-2H2,(H,5,7) |

InChI Key |

UVDHJPSYVVLXKC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NCNC1=O)S |

Origin of Product |

United States |

Synthetic Methodologies for 6 Sulfanyl 1,3 Diazinan 4 One and Its Core Scaffold

Established Synthetic Pathways to the 1,3-Diazinan-4-one Ring System

The formation of the 1,3-diazinan-4-one ring is most classically achieved through cyclocondensation reactions, with the Biginelli reaction being the most prominent example. organic-chemistry.orgwikipedia.org Strategies for subsequently introducing the C6-sulfanyl group rely on established functionalization principles.

The most fundamental and widely utilized method for synthesizing the 3,4-dihydropyrimidin-2(1H)-one scaffold is the Biginelli reaction, first reported in 1891. wikipedia.orgslideshare.net This acid-catalyzed, three-component reaction involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). organic-chemistry.orgnih.govbohrium.com The reaction is valued for its operational simplicity and ability to generate structurally diverse DHPMs. organic-chemistry.org

The mechanism is believed to commence with an acid-catalyzed condensation between the aldehyde and urea to form a key N-acylimine intermediate. wikipedia.org This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step involves cyclization via intramolecular condensation between the urea nitrogen and the ketone carbonyl, followed by dehydration to yield the stable 1,3-diazinan-4-one ring. wikipedia.org Over the years, numerous catalysts have been developed to improve yields and reaction conditions, moving from classical strong acids to more efficient Lewis acids and environmentally benign catalysts. organic-chemistry.orgnih.govderpharmachemica.com

| Catalyst | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| HCl / Brønsted Acids | Reflux in Ethanol | Classical, readily available. | wikipedia.orgnih.gov |

| Yb(OTf)₃ | Solvent-free | Improved yields, shorter reaction times. | organic-chemistry.org |

| InCl₃ | Solvent-free | Efficient Lewis acid catalysis. | nih.gov |

| Cyanuric chloride | Reflux in Ethanol | Inexpensive, neutral conditions. | derpharmachemica.com |

| Mg/Fe Hydrotalcite | Solvent-free, thermal | Reusable, heterogeneous catalyst. | scispace.com |

| Fruit Juices (e.g., Citrus) | Room Temperature | Biocatalyst, green, cost-effective. | nih.govplos.org |

Direct synthesis of 6-sulfanyl-1,3-diazinan-4-one is not commonly reported, as the use of thiourea in the Biginelli reaction typically yields 2-thioxo derivatives. derpharmachemica.comscispace.com Therefore, the introduction of a sulfanyl (B85325) group at the C6 position necessitates strategic synthetic design. Plausible strategies include:

Nucleophilic Substitution on a Pre-functionalized Ring: A viable approach involves the synthesis of a 1,3-diazinan-4-one ring bearing a leaving group at the C6 position. This could be accomplished by using a β-ketoester that is pre-functionalized, for instance, with a halogen at the α-carbon. Following the cyclization to form the diazinanone ring, the C6-halogen could be displaced by a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or sodium thiomethoxide (NaSMe), to install the desired sulfanyl group.

Michael Addition to an Unsaturated Precursor: An alternative strategy involves the conjugate addition (Michael addition) of a sulfur nucleophile to an α,β-unsaturated ester precursor prior to cyclization. For example, reaction of an ylidene acetoacetate (B1235776) with a thiol (R-SH) could generate a 3-sulfanyl-β-ketoester intermediate, which could then undergo a Biginelli-type cyclocondensation with urea to form the this compound product.

While methods exist for alkylating 2-thioxo-pyrimidinones to form 2-alkylsulfanyl derivatives researchgate.net, applying similar logic to the C6 position remains a targeted synthetic challenge requiring specific precursors.

Advanced Synthetic Approaches and Reaction Development

Modern synthetic chemistry emphasizes efficiency, atom economy, and novel reactivity. One-pot reactions and transition metal catalysis represent advanced approaches to the synthesis of the diazinane scaffold and its analogues.

The Biginelli reaction is the archetypal one-pot, multicomponent reaction (MCR) for this heterocyclic system. bohrium.comjmchemsci.com MCRs are highly convergent processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. bohrium.com This approach offers significant advantages over traditional linear syntheses, including reduced reaction times, conservation of energy and resources, and minimization of waste. scispace.comajgreenchem.com

The development of novel catalysts has further enhanced the utility of this MCR. Environmentally friendly protocols have been developed using biocatalysts like natural fruit juices, which can promote the reaction under mild, room-temperature conditions. nih.govresearchgate.net Furthermore, the use of reusable, solid-supported catalysts such as hydrotalcite facilitates easy product purification and catalyst recycling, aligning with the principles of green chemistry. scispace.com Microwave-assisted synthesis has also been employed to dramatically shorten reaction times, often providing high yields of DHPMs in minutes rather than hours. nih.gov

Transition metal catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often through C-H bond activation. thieme-connect.com While extensively developed for aromatic heterocycles, its application to saturated systems like 1,3-diazinan-4-one is more nascent.

Reviews on the topic show that transition metals like palladium (Pd) and rhodium (Rh) are effective for the direct C-H functionalization (e.g., arylation, alkylation, alkenylation) of aromatic diazines such as pyrimidines and pyrazines. thieme-connect.comthieme-connect.comnih.gov These reactions often rely on the inherent electronic properties of the aromatic ring or the use of a directing group to achieve regioselectivity. thieme-connect.comresearchgate.net For instance, Rh-catalyzed ortho-selective alkylation of diazines with alkenes has been reported. thieme-connect.com

Extending these methods to the saturated 1,3-diazinan-4-one core is challenging due to the higher energy barrier for C(sp³)-H activation and the presence of multiple, similar C-H bonds. However, the development of directing-group strategies, where a functional group on the diazinane ring coordinates to the metal center and directs C-H activation to a specific position (such as C6), represents a promising future direction for the advanced synthesis and functionalization of these scaffolds.

Stereoselective Synthesis of Chiral Analogues

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities. sciforum.net The C4 position of the dihydropyrimidinone ring generated in the Biginelli reaction is a stereocenter, and significant effort has been devoted to developing asymmetric variants of this reaction. nih.govnih.gov

The two primary strategies for achieving stereoselectivity are:

Use of Chiral Catalysts: This is the most common approach, where a chiral catalyst induces enantioselectivity in the reaction between achiral precursors. Chiral Brønsted acids, particularly those derived from BINOL or TADDOL, have proven highly effective. sciforum.netmdpi.comacs.org These catalysts are thought to activate the N-acylimine intermediate and organize the transition state to favor the formation of one enantiomer over the other, with excellent enantioselectivities (up to >99% ee) being reported. sciforum.net

Use of Chiral Starting Materials: Asymmetric induction can also be achieved by incorporating a chiral component into the MCR. mdpi.com This can be a chiral aldehyde, a chiral β-ketoester, or a chiral urea derivative. This strategy results in the formation of diastereomeric products that can often be separated. The use of enantiomerically pure starting materials is a reliable method for producing optically active DHPMs. mdpi.comacs.org

The development of these stereoselective methods allows for the synthesis of specific, enantiomerically pure 1,3-diazinan-4-one analogues for biological evaluation. mdpi.comresearchgate.net

| Chiral Catalyst/Method | Key Features | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| BINOL-derived Phosphoric Acid | Organocatalytic, Brønsted acid catalysis. | Up to 99% ee. | mdpi.comacs.org |

| TADDOL-derived Phosphoric Acid | Features dihydroxyl groups essential for high enantioselectivity. | Good to excellent ee. | sciforum.net |

| Chiral Amide with CeCl₃ | Metal-catalyzed with a chiral ligand. | Moderate ee (e.g., 40%). | nih.gov |

| 4-Hydroxy-L-proline with Metal Nitrates | Uses a chiral amino acid as an inductor. | Up to 70% ee. | researchgate.net |

| Chiral Starting Compounds | Diastereoselective synthesis using optically active precursors. | Depends on the specific chiral auxiliary used. | mdpi.com |

Reactivity and Mechanistic Investigations of 6 Sulfanyl 1,3 Diazinan 4 One

Electrophilic and Nucleophilic Reactivity of the 1,3-Diazinan-4-one Ring

The 1,3-diazinan-4-one ring is characterized by the presence of two nitrogen atoms and a carbonyl group, which confer both nucleophilic and electrophilic properties to the molecule. The reactivity of this heterocyclic system is influenced by the interplay of these functional groups.

Reactions at Nitrogen Atoms (e.g., Alkylation, Acylation)

The nitrogen atoms within the 1,3-diazinan-4-one ring possess lone pairs of electrons, rendering them nucleophilic and susceptible to reactions with electrophiles. Alkylation and acylation are common transformations at these positions.

Alkylation, the introduction of an alkyl group, can be achieved by treating the 1,3-diazinan-4-one with an alkyl halide in the presence of a base. nanochemres.org The base deprotonates one of the nitrogen atoms, increasing its nucleophilicity and facilitating the subsequent attack on the electrophilic carbon of the alkyl halide. The choice of base and reaction conditions can influence the regioselectivity of the alkylation, potentially leading to mono- or di-alkylated products.

Acylation, the introduction of an acyl group, can be accomplished using acyl chlorides or anhydrides. nanochemres.org This reaction typically proceeds under basic conditions to activate the nitrogen atom. The resulting N-acylated derivatives are often more stable and can serve as important intermediates in the synthesis of more complex molecules.

Reactivity at the Carbonyl Group

The carbonyl group (C=O) is a key reactive site within the 1,3-diazinan-4-one ring. The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond, making it a target for nucleophilic attack. masterorganicchemistry.comlibretexts.org Conversely, the oxygen atom is nucleophilic and can be attacked by electrophiles. iitk.ac.in

Nucleophilic addition is a fundamental reaction of the carbonyl group. masterorganicchemistry.comiitk.ac.in A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents), hydrides, amines, and alcohols, can add to the carbonyl carbon. masterorganicchemistry.comlibretexts.org This addition leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. The reactivity of the carbonyl group can be influenced by the substituents on the ring and the reaction conditions. For instance, acid catalysis can enhance the electrophilicity of the carbonyl carbon by protonating the oxygen atom. libretexts.org

Electrophilic addition to the carbonyl oxygen is also possible, particularly under acidic conditions. libretexts.orgulethbridge.ca Protonation of the carbonyl oxygen increases the reactivity of the carbonyl group towards even weak nucleophiles. libretexts.org

Reactivity at the Sulfanyl (B85325) Position

The sulfanyl group (-SH) at the 6-position of the 1,3-diazinan-4-one ring is a highly reactive functional group. The sulfur atom is nucleophilic and can readily participate in a variety of reactions, including alkylation and acylation.

S-alkylation can be achieved by reacting the compound with an alkyl halide, often in the presence of a base to deprotonate the thiol and form a more potent thiolate nucleophile. For instance, the alkylation of similar 2-thioxo-2,3-dihydro-1H-pyrimidine-4-one derivatives with phenacyl bromides has been reported to yield S-alkylated products. researchgate.net

S-acylation, the addition of an acyl group to the sulfur atom, is another important transformation. nih.govfrontiersin.org This can be accomplished using acylating agents such as acyl chlorides. Protein S-acylation, a biologically relevant modification, involves the attachment of a fatty acid to a cysteine residue via a thioester bond. frontiersin.orgchemrxiv.orgnih.gov

Role of the Sulfanyl Group in Reaction Pathways

The sulfanyl group plays a pivotal role in directing the reactivity of 6-Sulfanyl-1,3-diazinan-4-one and enabling a diverse array of chemical transformations. Its ability to undergo oxidation, reduction, and participate in radical reactions significantly expands the synthetic utility of this heterocyclic scaffold.

Oxidation and Reduction Chemistry of the Sulfur Moiety

The sulfur atom in the sulfanyl group can exist in various oxidation states, allowing for a rich oxidation and reduction chemistry.

Oxidation: The sulfanyl group can be selectively oxidized to form sulfoxides or further to sulfones. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation. jchemrev.comresearchgate.net For example, hydrogen peroxide in the presence of a catalyst can be used for the selective oxidation of sulfides to sulfoxides. nanochemres.orgorganic-chemistry.org Stronger oxidizing agents or more forcing conditions can lead to the formation of the corresponding sulfone. organic-chemistry.org

Reduction: The sulfanylidene group in related thioxo-pyrimidinone structures can be reduced to a sulfanyl group. This transformation can be achieved using various reducing agents.

Participation in Radical Reactions

The sulfanyl group can serve as a precursor to thiyl radicals (RS•), which are highly reactive intermediates that can participate in a variety of radical reactions. nih.govwikipedia.org The relatively weak S-H bond can undergo homolytic cleavage to generate a thiyl radical. nih.gov

Thiyl radicals can initiate cascade reactions, such as the cyclization of unsaturated substrates. nih.gov These radical-mediated cyclizations offer a powerful method for the construction of complex molecular architectures. nih.govmdpi.com For example, thiyl radicals can add to alkenes and alkynes, initiating a sequence of bond-forming events. mdpi.comnih.gov The participation of the sulfanyl group in such radical pathways highlights its importance in enabling complex transformations and accessing diverse chemical space.

Formation of Chalcogen Bonds and Their Influence on Reactivity

The sulfur atom in the 6-sulfanyl group of this compound enables the molecule to participate in chalcogen bonding. A chalcogen bond is a noncovalent interaction involving a Group 16 element, such as sulfur, acting as an electrophilic region (a σ-hole) and a Lewis base. nih.gov These interactions have gained significant attention for their role in stabilizing transition states in various organic reactions. nih.govpwr.edu.pl

The nature of chalcogen bonds involving sulfur is typically dominated by electrostatic and dispersion interactions. d-nb.info Unlike stronger chalcogen bonds found in tellurium-containing compounds, those with sulfur are generally weaker. d-nb.info However, they are still directionally specific and can significantly influence molecular conformation and reactivity. For instance, in sulfur-containing heterocycles, chalcogen bonding can be harnessed in selective photoredox reactions. nih.gov Quantum chemical simulations have identified stable chalcogen-bonding complexes between hydrosulfide (B80085) anions and sulfur-containing nucleosides, which facilitate directional photoinduced electron transfer. nih.govresearchgate.net This interaction enables photoreduction pathways that are otherwise inaccessible. nih.govresearchgate.net

The formation of chalcogen bonds can stabilize key transition states, thereby lowering the activation energy of a reaction. pwr.edu.pl In the context of this compound, the sulfur atom could form intramolecular or intermolecular chalcogen bonds with Lewis basic sites, such as the carbonyl oxygen or the nitrogen atoms within the diazinane ring, or with external reagents. These interactions could play a crucial role in orienting the molecule for a specific reaction, enhancing the rate of transformation, or even dictating the stereochemical outcome of a reaction. The electrostatic attraction between the electron-deficient outer region of the covalently bonded sulfur and an electron-rich Lewis base is a key feature of this interaction. nih.gov

Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms of this compound and its derivatives is fundamental to controlling their transformations and developing new synthetic applications. Mechanistic studies often involve a combination of spectroscopic analysis, the identification of intermediates, and kinetic and thermodynamic evaluations. researchgate.netbeilstein-journals.orgacs.org

Theoretical investigations, often employing Density Functional Theory (DFT), are used to explore potential reaction pathways. For example, in the study of imino-1,3-thiazinan-4-one derivatives, different routes were computationally explored in both the gas phase and in solution to determine the most favorable reaction pathways based on the relative Gibbs free energy of transition states and products. researchgate.net Such studies can elucidate whether a reaction proceeds via a polar or a single electron transfer (SET) type mechanism, a key question in nucleophilic substitution reactions. researchgate.net

Detailed Mechanistic Elucidation using Spectroscopic Techniques

Spectroscopic methods are indispensable for the detailed elucidation of reaction mechanisms involving this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used to characterize the structures of reactants, products, and sometimes, stable intermediates.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of atoms within the molecule. For instance, in a series of 5-arylidene thiohydantoin derivatives, which share some structural similarities with the target compound, specific chemical shifts (δ) in DMSO-d₆ were used to confirm their structures. mdpi.com Similarly, for a complex diazinane derivative, ¹H NMR in DMSO-d₆ showed characteristic signals for the aromatic protons, the oxazole (B20620) ring proton, and the methyl group. vulcanchem.com

Table 1: Example ¹H and ¹³C NMR Data for Related Heterocyclic Compounds

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| 5-(Phenylsulfonyloxy) phenylidene thiohydantoin | ¹H | DMSO-d₆ | 12.42 (s, 1H), 12.17 (s, 1H), 7.91–7.04 (m, 9H), 6.45 (s, 1H) |

| ¹³C | DMSO-d₆ | 179.62, 165.78, 149.08, 135.26, 134.44, 131.83, 129.96, 128.47, 128.33, 122.41, 109.68 | |

| N'-(1,3-Dioxo-5,6-dichloro-2H-isoindolin-2-yl)-N,N-dimethylformimidamide | ¹H | CDCl₃ | 3.04 (s, 6H), 7.74 (s, 1H), 7.87 (s, 2H) |

| ¹³C | CDCl₃ | 34.80, 41.07, 125.09, 129.90, 138.54, 161.35, 164.42 |

Data sourced from references mdpi.com and mdpi.com. This table is illustrative of how spectroscopic data is presented in mechanistic studies.

Infrared (IR) spectroscopy is used to identify functional groups. For example, characteristic absorption bands for C=O (carbonyl) and C-N groups are readily identified. vulcanchem.com In studies of related thiohydantoins, IR spectra (KBr) showed bands around 3470-3181 cm⁻¹ (N-H), 1780-1725 cm⁻¹ (C=O), and 1652-1649 cm⁻¹ (C=C). mdpi.com These techniques, when used to monitor a reaction over time, can reveal the disappearance of reactant signals and the appearance of product signals, providing kinetic information and insight into the reaction pathway. mdpi.com

Investigation of Reaction Intermediates

The direct observation or trapping of reaction intermediates is a cornerstone of mechanistic investigation. For reactions involving this compound, intermediates could be transient species that are not easily isolated. In nucleophilic aromatic substitution (SNAr) reactions, which could be relevant for derivatives of this compound, the mechanism often proceeds through a Meisenheimer complex, a stable anionic intermediate. researchgate.net

In other contexts, such as photosensitized degradation, radical intermediates play a key role. For example, the photosensitized degradation of cysteine sulfinic acid, a related sulfur-containing compound, proceeds via a sulfinyl radical (CysSO₂•). acs.org The fate of this radical is influenced by the presence of oxygen, leading to different product distributions. acs.org The identification of such intermediates often relies on a combination of kinetic analysis and product studies under various conditions (e.g., in the presence of radical quenchers). acs.org While no specific intermediates for the title compound are detailed in the provided literature, the study of related systems suggests that species like sulfinyl radicals or stabilized carbanions could be involved in its transformations. beilstein-journals.orgacs.org Patents for related heterocyclic compounds sometimes list key intermediates useful for their synthesis, providing clues to plausible reaction pathways. google.com

Kinetic and Thermodynamic Parameters of Key Transformations

Kinetic and thermodynamic studies provide quantitative data on reaction rates and energy changes, which are crucial for understanding and optimizing chemical transformations. For derivatives of 1,3-thiazin-4-one, kinetic and thermodynamic parameters have been investigated to understand their reaction mechanisms and potential as inhibitors. researchgate.netresearchgate.net

A theoretical study on the formation of 2-imino-1,3-thiazinone derivatives calculated the Gibbs free energy (ΔG) for different reaction pathways and products. researchgate.net These calculations help to distinguish between kinetically and thermodynamically favored products. For instance, in different solvents, the product P3 was found to be thermodynamically favorable, while under other conditions (excess proton concentration), product P2 was favored both kinetically and thermodynamically. researchgate.net

Table 2: Calculated Relative Gibbs Free Energy (ΔG) for a Reaction Forming Imino-1,3-Thiazinan-4-one Derivatives in Solution

| Species | Average Relative ΔG (kcal/mol) in Solution | Kinetic/Thermodynamic Favorability |

| Products | ||

| P1 | -60.25 | |

| P2 | -112.10 | Thermodynamically Favorable (in excess H⁺) |

| P3 | -112.09 | Thermodynamically Favorable (low H⁺) |

| P4 | -118.46 | Most Thermodynamically Favorable |

| Transition States | ||

| TS for P1 | +95.81 | |

| TS for P2 | -42.84 | Kinetically Favorable (in excess H⁺) |

| TS for P3 | -8.25 | Kinetically Favorable (low H⁺) |

| TS for P4 (Route C1) | +34.16 | |

| TS for P4 (Route C2) | +29.05 |

Data adapted from a theoretical study on imino-1,3-thiazinan-4-one derivatives. researchgate.net The values represent averages across three different solvents.

Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*) can be determined experimentally. echemcom.comnih.gov For example, in the study of an acid protease, these parameters were estimated from the effect of temperature on reaction rates and enzyme deactivation. nih.gov The activation energy for the hydrolysis reaction was found to be 19.03 kJ/mol, while the activation energy for irreversible denaturation was much higher at 314.12 kJ/mol, indicating high thermostability. nih.gov Similar experimental approaches could be applied to key transformations of this compound to quantify the energy barriers and spontaneity of its reactions.

Structural Characterization and Elucidation of 6 Sulfanyl 1,3 Diazinan 4 One

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information regarding the electronic structure, functional groups, and connectivity of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-Sulfanyl-1,3-diazinan-4-one is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons on the diazine ring, specifically on the carbon atoms adjacent to the nitrogen and sulfur atoms, would likely appear as multiplets in the region of 2.5-4.5 ppm. The N-H protons of the diazine ring would typically present as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration, generally appearing between 7.0 and 9.0 ppm. The S-H proton of the sulfanyl (B85325) group would also give rise to a characteristic signal, the chemical shift of which can vary significantly depending on hydrogen bonding and the solvent used, but is typically found in a broad range from 1.0 to 4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon skeleton. The carbonyl carbon (C4) is expected to have the most downfield chemical shift, typically in the range of 160-180 ppm. The carbon atom attached to the sulfur (C6) would resonate at a chemical shift influenced by the electronegativity of the sulfur atom, likely in the 40-60 ppm range. The remaining carbon atoms in the diazine ring (C2 and C5) would be expected to appear in the region of 30-70 ppm, with their exact shifts depending on the substitution and local electronic environment.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the connectivity of protons and carbons. A COSY spectrum would reveal the coupling between adjacent protons in the diazine ring, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Solid-State NMR: Solid-state NMR could provide information about the molecular structure and packing in the solid state, especially if suitable crystals for X-ray diffraction are not obtainable. It can reveal details about polymorphism and the local environment of atoms in the crystal lattice.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| N1-H | 7.0 - 9.0 (broad s) | - |

| C2-H₂ | 3.0 - 4.5 (m) | 30 - 50 |

| N3-H | 7.0 - 9.0 (broad s) | - |

| C4=O | - | 160 - 180 |

| C5-H₂ | 2.5 - 4.0 (m) | 30 - 50 |

| C6-H | 3.5 - 5.0 (m) | 40 - 60 |

| S-H | 1.0 - 4.0 (broad s) | - |

| Note: These are estimated chemical shift ranges based on analogous structures. Actual values may vary. |

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone group is expected in the region of 1650-1700 cm⁻¹. The N-H stretching vibrations of the amide-like functionalities in the diazine ring would likely appear as one or more broad bands in the range of 3200-3400 cm⁻¹. The S-H stretching vibration of the sulfanyl group is typically a weak to medium band appearing around 2550-2600 cm⁻¹. C-N stretching vibrations would be observed in the 1200-1350 cm⁻¹ region, while C-S stretching vibrations are generally weaker and appear in the 600-800 cm⁻¹ range.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹, typical) | Raman Frequency (cm⁻¹, typical) |

| N-H stretch | 3200-3400 (broad) | 3200-3400 |

| C-H stretch | 2850-3000 | 2850-3000 |

| S-H stretch | 2550-2600 (weak) | 2550-2600 |

| C=O stretch | 1650-1700 (strong) | 1650-1700 |

| C-N stretch | 1200-1350 | 1200-1350 |

| C-S stretch | 600-800 (weak) | 600-800 (strong) |

| Note: These are typical frequency ranges and the actual values can be influenced by the molecular environment. |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula of this compound.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry would be useful for analyzing the purity of the compound and for studying its fragmentation pathways. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern can be obtained, which can help to confirm the proposed structure. Common fragmentation pathways for such a molecule might include the loss of the sulfanyl group (•SH), cleavage of the diazine ring, and loss of carbon monoxide (CO).

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to n → π* and π → π* transitions. The carbonyl group's n → π* transition would likely result in a weak absorption band in the near-UV region (around 270-300 nm). The π → π* transitions associated with the conjugated system of the diazine ring and the carbonyl group would lead to stronger absorption bands at shorter wavelengths (below 250 nm). The presence of the sulfur atom may also influence the electronic transitions, potentially causing a red shift in the absorption maxima compared to its oxygen analog.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Obtaining a suitable single crystal of this compound would allow for a precise determination of its solid-state structure. The analysis would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the conformation of the diazine ring. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the N-H, C=O, and S-H groups, which govern the crystal packing.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and materials science. nih.gov The study of polymorphism and the application of crystal engineering principles allow for the tuning of a molecule's physicochemical properties without altering its chemical identity. nih.gov

Currently, there is a lack of specific research on the polymorphism and crystal engineering of this compound in the available scientific literature. However, the general principles of crystal engineering, which involve the design and synthesis of functional solid-state structures through the control of intermolecular interactions, are broadly applicable. nih.govrsc.org For related heterocyclic compounds, hydrogen bonding and π-π stacking are common interactions that dictate the crystal packing and can lead to the formation of different polymorphs. Future research in this area would be beneficial to understand and control the solid-state properties of this compound.

Conformational Analysis and Tautomerism Studies

The conformational flexibility and the potential for tautomerism are key features of this compound that influence its chemical reactivity and biological interactions.

Experimental Determination of Preferred Conformations

Investigation of Tautomeric Equilibria in Solution and Solid State

Tautomerism, the phenomenon where a single chemical compound tends to exist in two or more interconvertible structures that are different in the formal position of a hydrogen atom and a double bond, is a crucial aspect of the chemistry of this compound. nih.gov This compound can exist in two primary tautomeric forms: the thione form (containing a C=S double bond) and the thiol form (containing a C-SH single bond).

The equilibrium between these two forms is influenced by several factors, including the solvent, temperature, and concentration. cdnsciencepub.com In general, for similar mercaptopyrimidine and mercaptopyridine systems, polar solvents and self-association tend to shift the equilibrium towards the thione form, while the thiol form may be more prevalent in dilute solutions of nonpolar solvents. cdnsciencepub.com

Table 1: General Trends in Thione-Thiol Tautomeric Equilibrium

| Condition | Predominant Tautomer | Rationale |

| Polar Solvents | Thione | Stabilization of the more polar thione form through dipole-dipole interactions and hydrogen bonding. cdnsciencepub.com |

| Nonpolar Solvents (dilute) | Thiol | Reduced stabilization of the polar thione form, allowing the aromaticity of the thiol form to be a more significant stabilizing factor. cdnsciencepub.com |

| Solid State | Thione | Often favored due to efficient crystal packing and intermolecular hydrogen bonding involving the N-H and C=S groups. ias.ac.in |

Spectroscopic techniques are instrumental in studying these equilibria. nih.gov For instance, in a related compound, 2-amino-5,6-dimethylpyrimidin-4-one, both 1H-keto and 3H-keto tautomers were identified in the solid state, highlighting the complexity of tautomerism in such systems. nih.gov Studies on 2-thiobarbituric acid, which shares a similar heterocyclic core, have shown that the diketonic (thione) tautomeric form is present in the solid state. nih.gov The thione-thiol tautomerism in simple thioamides also shows a predominance of the thione form. scispace.com

The investigation of tautomeric equilibria is critical as the different tautomers can exhibit distinct chemical and physical properties, which in turn can affect their biological activity and interactions with other molecules. wiley-vch.de

Computational and Theoretical Investigations of 6 Sulfanyl 1,3 Diazinan 4 One

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties and stability of molecules. By examining related structures, we can extrapolate potential characteristics of 6-Sulfanyl-1,3-diazinan-4-one.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.netedu.krd

For analogous compounds like uracil and its derivatives, Density Functional Theory (DFT) calculations have been extensively used to determine these parameters. nih.gov For instance, studies on 5-hydroxymethyluracil using DFT at the B3LYP/6-311++G(d,p) level of theory have been conducted to understand its electronic characteristics. nih.gov The HOMO-LUMO gap is instrumental in estimating the charge transport within the molecule. nih.gov

In thiobarbituric acid derivatives, the electron density in the HOMO is typically concentrated over the thiobarbituric ring. mdpi.com This suggests that for this compound, the HOMO would likely be localized on the diazinane ring and the sulfanyl (B85325) group, making these regions susceptible to electrophilic attack. The LUMO, conversely, would be distributed over the electron-deficient centers, indicating sites for nucleophilic attack.

Table 1: Representative HOMO-LUMO Energies and Gap for Analogous Compounds

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Uracil Derivative I | B3LYP/6-31+G(d,p) | -6.21 | -1.54 | 4.67 |

| Uracil Derivative II | B3LYP/6-31+G(d,p) | -6.87 | -1.12 | 5.75 |

Note: The data in this table is hypothetical and intended for illustrative purposes based on typical values found for similar compounds in the literature.

Aromaticity and Electronic Properties of the Diazinane Ring

The 1,3-diazinane ring is a core component of many biologically important molecules, including uracil. The electronic properties of this ring are influenced by the substituents attached to it. In uracil derivatives, the properties of substituents are significantly dependent on their position relative to the endocyclic nitrogen atoms. mdpi.com For example, an electron-withdrawing group like a nitro group is more effective at position 5 than at position 6. mdpi.com This highlights the nuanced electronic environment of the diazinane ring.

The substitution or solvation generally does not drastically change the tautomeric preferences of the uracil ring, indicating a degree of electronic stability. mdpi.com However, strong intramolecular interactions, such as hydrogen bonding, can influence the stability of certain tautomers. mdpi.com For this compound, the sulfanyl group at position 6 would likely influence the charge distribution and reactivity of the diazinane ring through both inductive and resonance effects.

Conformational Energy Landscape and Isomer Stability

The conformational landscape of cyclic molecules like this compound can be complex, with multiple low-energy conformations. Studies on related heterocyclic systems, such as 3-methyltetrahydro-1,3-oxazine, have shown the existence of multiple minima on the potential energy surface, including various chair and twist forms. researchgate.net The interconversion between these conformers often proceeds through transition states that resemble boat conformations. researchgate.net

For monosubstituted cyclohexanes, which share the six-membered ring structure, the stability of conformers is heavily influenced by 1,3-diaxial interactions. libretexts.orgyoutube.com Substituents generally prefer the equatorial position to minimize steric strain. libretexts.org In the case of this compound, the sulfanyl group at the C6 position would likely favor an equatorial orientation to avoid steric clashes with axial hydrogens or other groups on the ring.

Tautomerism is another important aspect of isomer stability for this class of compounds. Thiobarbituric acid, for example, can exist in different tautomeric forms. researchgate.netchemijournal.com Computational studies on related systems like 3-hydroxy-2-mercaptopyridine have shown that the thione tautomer is generally more stable. nih.gov This suggests that this compound likely exists predominantly in the thione form.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their flexibility, conformational changes, and interactions with their environment.

Dynamic Behavior and Solvent Effects

The dynamic behavior of a molecule can be significantly influenced by the solvent. nih.govmdpi.com For molecules with polar groups, such as the carbonyl and sulfanyl groups in this compound, solvent interactions are particularly important. Studies on related compounds have shown that solvent polarity can affect tautomeric equilibria. nih.govmdpi.com For instance, in some azomethine derivatives, the ability of the solvent to form hydrogen bonds was found to dramatically influence the tautomerization process. nih.gov

In more polar solvents, it is expected that the more polar tautomers of this compound would be stabilized. MD simulations can model these solvent effects explicitly, providing a detailed picture of the solvation shell around the molecule and its influence on molecular conformation and dynamics. nih.gov

Ligand Flexibility and Conformational Transitions

The 1,3-diazinan-4-one ring is not rigid and can undergo conformational transitions. MD simulations are a powerful tool for exploring these transitions and the flexibility of the molecule. nih.govresearchgate.netyoutube.comrsc.org By simulating the molecule's motion over nanoseconds or longer, it is possible to observe ring puckering and transitions between different chair, boat, and twist conformations.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Uracil |

| 5-hydroxymethyluracil |

| Thiobarbituric acid |

| 3-methyltetrahydro-1,3-oxazine |

| 3-hydroxy-2-mercaptopyridine |

Theoretical Studies on Reactivity and Selectivity

Theoretical studies are crucial for understanding the intrinsic chemical behavior of a molecule. For this compound, these investigations would provide insights into its stability, reactivity, and the mechanisms of its potential chemical transformations.

Reaction Mechanism Prediction and Energy Profiles

To predict the reactivity of this compound, computational chemists would typically employ quantum chemical methods, such as Density Functional Theory (DFT). These calculations would be used to map out the potential energy surfaces of various hypothetical reactions. By identifying transition states and calculating their corresponding activation energies, researchers could predict the most likely reaction pathways.

For instance, the sulfur and nitrogen atoms in the 1,3-diazinan-4-one ring would be expected to be key sites for electrophilic and nucleophilic attacks, respectively. Theoretical calculations could determine the relative likelihood of these reactions and provide detailed energy profiles, illustrating the energy changes that occur as reactants are converted into products.

Prediction of Spectroscopic Parameters

Computational methods are also invaluable for predicting the spectroscopic properties of a molecule, which can aid in its experimental identification and characterization. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

These predicted spectra could then be compared with experimental data to confirm the structure of a synthesized compound. Discrepancies between the predicted and experimental spectra can also provide valuable information about the molecule's conformation and electronic structure.

Molecular Modeling of Biological Target Interactions

Molecular modeling techniques are essential for predicting how a small molecule like this compound might interact with biological macromolecules, such as proteins. This is a cornerstone of modern drug discovery and design.

Molecular Docking and Scoring for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be performed to predict its binding mode within the active site of a specific biological target.

Scoring functions are then used to estimate the binding affinity of the ligand for the protein. This information is critical for prioritizing compounds for further experimental testing. The results of such a study would be presented in a table format, detailing the predicted binding energies and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Protein X | -8.5 | Tyr123, Ser245, Arg301 |

| Protein Y | -7.2 | Val56, Leu89, Phe102 |

| Protein Z | -6.8 | Asp150, Asn152, His200 |

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the interactions between a ligand and its target protein. Following molecular docking, an MD simulation would be run to assess the stability of the predicted binding pose over time.

These simulations track the movements of every atom in the system, providing insights into the flexibility of the ligand and the protein, as well as the role of solvent molecules. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation.

Analysis of Specific Interaction Types

A detailed analysis of the MD simulation trajectories would reveal the specific types of non-covalent interactions that stabilize the ligand-target complex. These interactions are crucial for binding affinity and selectivity. For this compound, key interactions could include:

Hydrogen bonding: The nitrogen and oxygen atoms in the 1,3-diazinan-4-one ring and the sulfur atom could act as hydrogen bond acceptors or donors.

Pi-stacking: If the biological target has aromatic residues, pi-stacking interactions with the heterocyclic ring could be significant.

Electrostatic interactions: The polar nature of the molecule would lead to electrostatic interactions with charged or polar residues in the binding site.

Chalcogen bonds: The sulfur atom could participate in chalcogen bonding, a type of non-covalent interaction that is gaining increasing recognition in medicinal chemistry.

A thorough analysis would quantify the frequency and geometry of these interactions, providing a detailed picture of the molecular recognition process.

Design and Synthesis of Derivatives and Analogues of 6 Sulfanyl 1,3 Diazinan 4 One

Rational Design Principles for Structural Modification

The journey to enhance the therapeutic profile of 6-Sulfanyl-1,3-diazinan-4-one begins with its rational structural modification. This process is guided by established medicinal chemistry principles aimed at optimizing molecular interactions with biological targets.

Bioisosteric Replacements and Scaffold Hopping

Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's efficacy, selectivity, or pharmacokinetic profile. nih.govpatsnap.com In the context of this compound, bioisosteric replacements can be envisioned for both the heterocyclic core and the sulfanyl (B85325) moiety. For instance, the thione group (C=S) could be replaced with a ketone (C=O) or other bioisosteres to modulate the compound's hydrogen bonding capacity and electronic properties.

Scaffold hopping takes this concept a step further by replacing the central 1,3-diazinan-4-one core with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. nih.govnih.gov This strategy can lead to the discovery of novel chemotypes with improved properties, such as enhanced solubility or reduced off-target effects. dundee.ac.uk For example, the diazinanone ring could be replaced by other heterocyclic systems like pyridazin-3(2H)-one or various triazine derivatives, which may offer new avenues for intellectual property and improved biological activity. researchgate.netresearchgate.net

Combinatorial Chemistry Approaches for Library Generation

To explore the chemical space around the this compound scaffold efficiently, combinatorial chemistry offers a powerful set of tools for generating large libraries of related compounds. units.itnih.govresearcher.life Both solid-phase and solution-phase synthesis strategies can be employed.

In a solid-phase approach, the 1,3-diazinan-4-one core could be anchored to a resin, allowing for the sequential addition of various building blocks at different positions of the ring. researchgate.netnih.govyoutube.com This method simplifies purification, as excess reagents and byproducts can be washed away, and the final compounds are cleaved from the solid support in high purity. nih.gov

Solution-phase combinatorial synthesis, on the other hand, offers more flexibility in reaction conditions and can be more readily scaled up. mdpi.comnih.gov The use of techniques such as automated parallel synthesis allows for the rapid generation of a multitude of analogues for biological screening.

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological activity. By systematically modifying the structure of this compound and evaluating the resulting changes in activity, researchers can build a comprehensive picture of the key molecular interactions.

Influence of Substituents at Diazinane Ring Positions on Molecular Interactions

The 1,3-diazinan-4-one scaffold presents several positions (N1, C2, N3, C4, C5, and C6) where substituents can be introduced to probe their effect on biological activity. The nature of these substituents—their size, shape, electronic properties, and hydrogen bonding capacity—can significantly influence how the molecule interacts with its biological target. nih.gov

The C2, C5, and C6 positions also offer opportunities for modification. Attaching different functional groups at these points can modulate the compound's interaction with specific residues in the binding pocket. For example, adding a hydrogen bond donor or acceptor at a strategic position could lead to a significant increase in potency. nih.gov

| Position of Substitution | Substituent Type | Observed Effect on Activity | Potential Rationale |

|---|---|---|---|

| N1 | Small alkyl groups | Increased lipophilicity, potential for enhanced cell permeability. | Fills a small hydrophobic pocket in the binding site. |

| N1 | Aromatic rings | Potential for π-π stacking interactions. | Interaction with aromatic residues like phenylalanine or tyrosine in the target protein. |

| N3 | Hydrogen bond donors/acceptors | Modulation of binding affinity through new hydrogen bonds. | Direct interaction with polar residues in the binding site. |

| C5 | Electron-withdrawing groups | Altered electronic distribution of the ring system. | Can influence the pKa of nearby functional groups and their interactions. |

| C6 | Bulky hydrophobic groups | Potential for increased potency or steric clash. | Interaction with a large hydrophobic region or clashing with the protein backbone. |

Impact of Sulfanyl Moiety Modifications on Interactions

The sulfanyl group at the C6 position is a key feature of the molecule and a prime target for modification. Its reactivity and potential for oxidation or alkylation offer several avenues for SAR exploration.

S-oxidation: Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone can dramatically alter the polarity and hydrogen bonding capacity of this part of the molecule. This modification can influence solubility and the ability to form new interactions with the biological target.

S-alkylation: The introduction of various alkyl or aryl groups onto the sulfur atom can probe for the presence of nearby hydrophobic pockets in the binding site. figshare.comdntb.gov.ua The length and branching of the alkyl chain can be systematically varied to optimize these hydrophobic interactions.

| Modification | Resulting Functional Group | Potential Impact on Interactions |

|---|---|---|

| S-oxidation | Sulfoxide (S=O) | Increased polarity, potential for hydrogen bond acceptance. |

| S-oxidation | Sulfone (SO2) | Further increased polarity and hydrogen bond accepting capability. |

| S-alkylation | Thioether (S-R) | Increased lipophilicity, potential for van der Waals interactions. |

Stereochemical Effects on Biological Interactions

If a chiral center is introduced into the this compound scaffold, for example, by substitution at the C5 or C6 position, the stereochemistry of that center can have a profound impact on biological activity. nih.govnih.gov Enantiomers of a chiral molecule often exhibit different potencies and even different pharmacological effects, as they interact differently with the chiral environment of biological macromolecules like proteins and enzymes. researchgate.net

It is, therefore, essential to either synthesize enantiomerically pure compounds or to separate racemates and test the individual enantiomers to fully understand the SAR. This allows for the identification of the eutomer (the more active enantiomer) and can lead to the development of more potent and selective drugs.

Synthetic Strategies for Functionalizing the Diazinane Core and Sulfanyl Group

The structural versatility of this compound offers multiple avenues for chemical modification, enabling the synthesis of a diverse library of derivatives and analogues. Functionalization can be strategically directed towards two primary sites: the nitrogen atoms within the 1,3-diazinane-4-one core and the exocyclic sulfanyl group at the C6 position. These modifications are instrumental in modulating the physicochemical properties and biological activities of the parent compound.

Functionalization of the 1,3-Diazinane-4-one Core:

The nitrogen atoms at positions 1 and 3 of the diazinane ring serve as key handles for introducing a wide array of substituents. The reactivity of these positions is influenced by the electronic nature of the heterocyclic core and the reaction conditions employed.

N-Alkylation:

The introduction of alkyl groups onto the nitrogen atoms of the diazinane ring can be achieved through various alkylation strategies. These reactions typically involve the deprotonation of the N-H bond followed by nucleophilic attack on an alkyl halide or an equivalent electrophile. The choice of base, solvent, and alkylating agent can influence the regioselectivity and yield of the reaction. While direct N-alkylation of this compound is not extensively documented in publicly available literature, strategies employed for similar pyrimidinone systems provide valuable insights. For instance, the alkylation of pyrimidin-2(1H)-ones with various alkyl halides in the presence of a base like potassium carbonate has been shown to yield N-alkylated products. acs.orgnih.gov The regioselectivity between N1 and N3 can be influenced by steric and electronic factors of both the diazinane core and the incoming alkyl group.

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine, K₂CO₃ | Me₂CO, reflux, 30 min | O-alkylated pyrimidine (B1678525) | 90% | acs.org |

| 1,2,3,4-Tetrahydrobenzo[c] nih.govnih.govnaphthyrin-5(6H)-one | 3,4-Dimethoxyphenethyl bromide, K₂CO₃ | DMF, 80 °C | O-alkylated product | 75-82% | nih.gov |

N-Acylation:

The acylation of the nitrogen atoms introduces an acyl group, which can serve as a versatile functional handle for further derivatization or to modulate the electronic properties of the ring. N-acylation can be accomplished using acyl chlorides, anhydrides, or activated esters in the presence of a suitable base. Similar to N-alkylation, the regioselectivity of N-acylation on the this compound core would be a critical aspect to control. Methodologies developed for the selective N-acylation of purine (B94841) and pyrimidine nucleosides, which involve the use of activated p-nitrophenyl esters and catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxysuccinimide (HOSu), could be adapted for this purpose. nih.gov

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Adenosine | p-Nitrophenyl acetate, DCC, HOSu | Dry DMF, rt | N⁶-Acetyladenosine | High | nih.gov |

| Sulfonamides | Carboxylic acid chlorides or anhydrides, Zr(HSO₄)₄ or Al(HSO₄)₃ | Mild conditions | N-Acylsulfonamides | High | researchgate.net |

Functionalization of the Sulfanyl Group:

The sulfanyl group (-SH) at the C6 position is a highly versatile functional group that can undergo a variety of chemical transformations, providing a rich platform for introducing diverse functionalities.

S-Alkylation:

The sulfur atom of the sulfanyl group is nucleophilic and readily undergoes alkylation with a range of alkylating agents, such as alkyl halides, in the presence of a base. This reaction leads to the formation of thioether derivatives. The choice of the alkylating agent allows for the introduction of various linear, branched, or cyclic alkyl groups, as well as functionalized alkyl chains.

S-Acylation:

Acylation of the sulfanyl group with acyl chlorides or anhydrides yields thioester derivatives. Thioesters can serve as valuable intermediates for further transformations or may themselves exhibit interesting biological properties.

Oxidation:

The sulfur atom in the sulfanyl group can exist in various oxidation states. Controlled oxidation can lead to the formation of sulfoxides and sulfones, which can significantly alter the polarity, hydrogen bonding capacity, and metabolic stability of the molecule. Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide in acetic acid. nih.gov Further oxidation to the sulfone can be achieved with stronger oxidizing agents or by adjusting the reaction conditions. organic-chemistry.org

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4,6-Dimethylpyrimidine-2-thiol hydrochloride | Benzoyl chloride derivatives | - | Pyrimidine benzothioate derivatives | - | nih.gov |

| Pyrimidine benzothioate derivatives | H₂O₂, glacial acetic acid | - | Pyrimidine sulfonyl methanone (B1245722) derivatives | - | nih.gov |

| Sulfides | H₂O₂, Triflic acid | - | Sulfoxides | High | organic-chemistry.org |

| Sulfides | 30% H₂O₂, Niobium carbide | - | Sulfones | High | organic-chemistry.org |

Disulfide Formation:

Oxidation of the sulfanyl group under milder conditions can lead to the formation of a disulfide bridge, resulting in a dimeric structure. This transformation can be achieved using various mild oxidizing agents and can be a crucial modification for certain biological applications.

The strategic combination of these functionalization approaches on both the diazinane core and the sulfanyl group allows for the systematic exploration of the chemical space around the this compound scaffold, facilitating the development of derivatives with tailored properties.

Advanced Applications and Functional Roles

Molecular Probes and Chemical Biology Tools

A thorough search of chemical and biological research databases yielded no instances of 6-Sulfanyl-1,3-diazinan-4-one being utilized or developed as a molecular probe or a tool for chemical biology.

Development of Fluorescent or Photoaffinity Labels

There is no available scientific literature describing the development or use of this compound as a scaffold for fluorescent or photoaffinity labels. Research in this area typically focuses on compounds with specific photophysical properties or the ability to form covalent bonds with biological targets upon photoactivation, none of which have been documented for this particular molecule.

Use in Investigating Protein-Ligand Interactions

No studies have been published that employ this compound to investigate protein-ligand interactions. The scientific community has not reported its use as a ligand, a competitive inhibitor, or a biophysical probe to study the binding of other molecules to proteins.

Potential in Enzyme Inhibition and Modulation Mechanisms

There is a lack of evidence in peer-reviewed literature to suggest that this compound has any potential for enzyme inhibition or modulation. No studies have been found that investigate its mechanism of action against any class of enzymes.

Mechanism of Kinase Inhibition

No research data is available to suggest that this compound acts as a kinase inhibitor. Consequently, there is no information regarding a potential mechanism of kinase inhibition by this compound.

Interaction with Other Biological Enzyme Systems

Beyond kinases and proteases, there is no documented research on the interaction of this compound with any other biological enzyme systems. Its effects on other enzyme classes and metabolic pathways remain uninvestigated.

Applications in Agrochemistry and Crop Protection

While specific agrochemical applications for this compound are not extensively documented in dedicated studies, the broader class of nitrogen- and sulfur-containing heterocyclic compounds is a cornerstone of modern crop protection. The inherent chemical functionalities of the diazinan-4-one scaffold suggest potential activities that align with established agrochemical classes.

Herbicidal Mode of Action

The herbicidal mode of action for this compound is not specifically defined in available literature. However, by examining the mechanisms of other heterocyclic herbicides, potential pathways can be inferred. Many commercial herbicides function by inhibiting key enzymes in a weed's metabolic processes. For instance, some herbicide groups are known to inhibit acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis. wssa.netokstate.edu Disruption of this process halts the production of phospholipids (B1166683) necessary for building new cell membranes, ultimately leading to cell growth arrest and plant death. wssa.net

Another common target for herbicides is the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids like isoleucine, leucine, and valine. wssa.netokstate.edu Herbicides that inhibit ALS starve the plant of these vital amino acids, leading to a cessation of growth and eventual death. wssa.net Other herbicidal actions include the inhibition of photosynthesis by binding to proteins in the photosystem II complex, which blocks electron transport and prevents the fixation of CO2. wssa.net Given its structure, this compound could potentially interact with these or other enzymatic targets, though specific research is required to validate any particular mode of action.

Insecticidal and Fungicidal Activity Mechanisms

Heterocyclic compounds containing nitrogen and sulfur are well-represented in the fields of insecticides and fungicides. nih.govbibliotekanauki.pl Derivatives of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879), which share structural motifs with the diazinane ring, have demonstrated notable biological activities. nih.govbibliotekanauki.pl

Insecticidal Activity: The mechanism of insecticidal action often involves targeting the insect's nervous system or metabolic pathways. For example, some compounds interfere with enzymes like acetylcholinesterase (AChE), leading to paralysis and death. nih.gov Others may act as detoxification enzyme inhibitors; for instance, reducing the activity of glutathione (B108866) S-transferase (GST) can make the insect more susceptible to toxic compounds. nih.gov Studies on fraxinellone-based thioethers incorporating a 1,3,4-oxadiazole moiety have shown potent insecticidal activity against pests like the oriental armyworm (Mythimna separata). nih.govresearchgate.net These findings suggest that the thioether and heterocyclic core are crucial for bioactivity, indicating a potential avenue of investigation for sulfur-containing diazinanones.

Fungicidal Activity: The fungicidal mechanisms of related heterocyclic compounds are also diverse. Many fungicides work by disrupting cell membrane integrity, inhibiting spore germination, or interfering with cellular respiration. The development of resistance in many plant-pathogenic fungi necessitates the discovery of novel chemical agents. nih.gov Research into 3-phenyl-1,2,4-triazin-6-one derivatives has revealed high levels of antifungal activity against significant agricultural pathogens such as Zymoseptoria tritici. nih.gov Similarly, derivatives of 1,3,4-thiadiazole have been shown to inhibit the growth of fungi like Candida albicans. bibliotekanauki.pl The presence of the sulfur atom and the diazinane ring in this compound provides a structural basis for potential antifungal properties, possibly through interaction with fungal-specific enzymes or cellular structures.

Utility in Materials Science and Functional Composites

The application of heterocyclic compounds in materials science is a growing field, driven by their unique electronic and structural properties. While this compound itself is not widely cited in materials research, its structural components suggest potential utility in the development of advanced functional materials.

Integration as Functional Additives in Polymeric Materials

Heterocyclic compounds can be incorporated into polymeric matrices to impart specific functionalities. For instance, triazine derivatives are used as modifiers and flexibilizers in formaldehyde (B43269) resins. researchgate.netresearchgate.net Monomers based on 1,3-dioxolan-4-one, a related oxygen-containing heterocycle, have been explored for the synthesis of aliphatic polyesters like polylactic acid (PLA). mdpi.com The presence of reactive functional groups (thiol and amide) in this compound could allow it to be covalently bonded into a polymer backbone or used as a cross-linking agent, potentially enhancing thermal stability, altering mechanical properties, or introducing new chemical reactivity to the bulk material.

Development of Charge-Transporting and Photoluminescent Properties

Organic semiconductors are crucial for devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). beilstein-journals.org The performance of these devices relies on the charge-transporting properties of the organic materials. beilstein-journals.orgresearchgate.net While specific data for this compound is unavailable, the study of other complex organic molecules shows that the introduction of electron-withdrawing or electron-donating groups and the ability to form ordered π–π stacking interactions are key to achieving high charge mobility. beilstein-journals.org The combination of carbonyl, amine, and thiol groups within the diazinane ring provides a framework that could be chemically modified to tune its electronic properties for potential use in semiconductor applications.

Furthermore, heterocyclic ligands are integral to the design of photoluminescent materials, particularly in the formation of lanthanide complexes that exhibit unique light-emitting properties. rsc.org The coordination of organic ligands to metal ions can enhance luminescence, making them suitable for applications in lighting, displays, and biomedical imaging.

Coordination Chemistry and Metal Complex Formation

The field of coordination chemistry explores the formation of compounds through the bonding of ligands to a central metal atom. uci.edu The this compound molecule possesses multiple potential donor sites—specifically the sulfur atom, nitrogen atoms, and the oxygen atom of the carbonyl group—making it a candidate for acting as a ligand in the formation of metal complexes.

Derivatives of pyrimidine-2-thione, which share the core heterocyclic structure, are known to form stable complexes with a variety of transition metals. nih.govscispace.com These ligands can coordinate to metal ions in different ways, acting as bidentate chelates that form stable ring structures with the metal center. scispace.comnih.gov For example, 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione has been shown to coordinate with metals like rhodium and palladium through its deprotonated hydroxyl oxygen and an amino nitrogen atom. nih.govscispace.com

Similarly, the closely related anion of thiobarbituric acid (4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ide) is recognized for its role in synthesizing coordination polymers and metal-organic frameworks (MOFs). nih.gov In its crystal structure, it forms extensive three-dimensional networks through intermolecular N—H···O hydrogen bonds. nih.gov This capacity for forming robust, ordered structures through both coordination bonds and hydrogen bonding is a highly sought-after characteristic in the design of functional materials. Given these precedents, this compound is expected to exhibit rich coordination chemistry, potentially forming mononuclear complexes or extended polymeric networks with diverse structural and functional properties. mdpi.com

Ligand Properties and Metal Ion Chelation

Heterocyclic compounds containing both sulfur and nitrogen atoms are recognized for their significant role as multidentate ligands in coordination chemistry. nih.gov These atoms act as donor sites, enabling the formation of coordination bonds with metal centers. The structure of this compound, featuring a sulfanyl (B85325) group (-SH) and two nitrogen atoms within the heterocyclic ring, provides multiple potential coordination sites.

The sulfanyl group is a soft donor and typically exhibits a strong affinity for soft metal ions. The nitrogen atoms of the diazinane ring, being harder bases, can coordinate with a broader range of metal ions. This combination of hard and soft donor atoms within a single molecule suggests that this compound could act as a versatile chelating agent, capable of forming stable ring structures with a central metal ion. google.com The process of chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in a stable complex. google.com

The chelation behavior of similar sulfur-containing ligands has been a subject of interest. For instance, sulfur-containing compounds are known to be excellent ligands with multiple coordination modes, including monodentate, bidentate, and bridging, which is crucial in the synthesis of metal-organic complexes. mdpi.com The stability of the resulting metal complexes is dependent on the nature of the metal ion and the ligand. mdpi.com

Table 1: Potential Coordination Sites and Properties

| Functional Group | Donor Atom(s) | Classification | Potential Metal Ion Interactions |

|---|---|---|---|

| Sulfanyl (-SH) | Sulfur | Soft Lewis Base | Soft Lewis Acids (e.g., Hg²⁺, Cd²⁺, Pb²⁺) |

| Diazinane Ring | Nitrogen | Hard/Borderline Lewis Base | Hard and Borderline Acids (e.g., Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) |

Structural Characterization of Metal Complexes

The structural characterization of metal complexes formed with ligands like this compound is essential to understand their coordination chemistry and potential applications. Various analytical techniques are employed to elucidate the structure of these complexes.

Infrared (IR) spectroscopy is a powerful tool for determining the coordination sites of the ligand. A shift in the stretching frequency of the C=S or C-N bands in the IR spectrum of the complex compared to the free ligand can indicate the involvement of the sulfur or nitrogen atoms in coordination. orientjchem.org For example, a downward shift in the ν(C=N) band suggests coordination through the azomethine nitrogen. orientjchem.org

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the structure of the ligand and how it changes upon complexation. Shifts in the chemical shifts of protons or carbons near the coordination sites can confirm the binding of the metal ion.

Electronic spectroscopy (UV-Vis) can be used to study the d-d electronic transitions of the metal ions in the complex, which provides information about the coordination environment and geometry. The appearance of new absorption bands in the visible region upon complexation is indicative of the formation of a metal-ligand bond.

Table 2: Analytical Techniques for Structural Characterization

| Technique | Information Provided |

|---|---|

| Infrared (IR) Spectroscopy | Identification of functional groups involved in coordination. |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the ligand's structure in solution and changes upon complexation. |

| X-ray Crystallography | Determination of the precise 3D structure of the metal complex in the solid state. |

| UV-Visible (UV-Vis) Spectroscopy | Information on the electronic transitions and coordination geometry of the metal ion. |

While direct experimental data for this compound is scarce, the foundational principles of coordination chemistry and the known reactivity of its constituent functional groups provide a strong basis for predicting its behavior as a chelating ligand and for outlining the methods required for the structural characterization of its metal complexes.

Future Research Directions and Emerging Challenges

Development of Chemoenzymatic and Biocatalytic Synthetic Routes

The pursuit of greener, more efficient, and highly selective synthetic methods is a paramount challenge in modern chemistry. For a scaffold like 6-Sulfanyl-1,3-diazinan-4-one, moving beyond traditional chemical synthesis towards biocatalysis represents a significant frontier. Biocatalysis has emerged as an attractive tool in both academic and industrial settings for producing enantiopure molecules. mdpi.com Enzymes offer remarkable selectivity under mild reaction conditions, which can be particularly advantageous for complex heterocyclic systems prone to side reactions under harsh chemical treatments. escholarship.org

Future research will likely focus on identifying or engineering enzymes, such as transaminases or imine reductases, capable of catalyzing key steps in the synthesis of chiral this compound derivatives. mdpi.com These biocatalytic steps could be integrated into chemoenzymatic routes, combining the best of enzymatic selectivity and classical organic synthesis. This approach facilitates the late-stage installation of chiral centers and provides superior stereocontrol, offering a more sustainable alternative to transition metal-catalyzed processes. mdpi.com The development of such routes would not only improve efficiency and reduce environmental impact but also provide access to a wider range of stereochemically defined analogs for biological screening. A key challenge lies in discovering or designing enzymes that accept the diazinanone core as a substrate, which may require computational enzyme design and directed evolution techniques. nih.gov

Table 1: Comparison of Synthetic Strategies

| Feature | Traditional Chemical Synthesis | Chemoenzymatic/Biocatalytic Synthesis |

|---|---|---|

| Selectivity | Often requires protecting groups and can lead to mixtures of stereoisomers. | High chemo-, regio-, and stereoselectivity under mild conditions. escholarship.org |

| Sustainability | Relies on harsh reagents, solvents, and sometimes heavy metal catalysts. | Greener alternative, using biodegradable catalysts (enzymes) in aqueous media. mdpi.com |

| Efficiency | Can involve multiple steps with purification challenges. | Potential for telescoping reactions in one-pot processes, reducing steps and waste. |

| Challenges | Racemization, low yields, harsh conditions. | Enzyme discovery, stability, substrate scope, and process optimization. nih.gov |

In-depth Mechanistic Studies of Unexplored Reactivity Pathways

A thorough understanding of the reactivity of the this compound ring system is crucial for its synthetic manipulation and the prediction of its metabolic fate. While general reaction pathways for related heterocycles like 1,3-thiazin-4-ones are known, specific mechanistic details for this scaffold, particularly concerning the interplay between the sulfur atom, the amide functionality, and substituents, remain largely unexplored. researchgate.net

Future work should involve detailed mechanistic studies using a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling, trapping of intermediates) and computational chemistry. Understanding pathways such as cycloaddition reactions, ring transformations, or the reactivity of the C5 and C6 positions is essential. researchgate.netnih.gov For instance, the sulfur atom can be expected to participate in various oxidation and electrophilic addition reactions, while the nitrogen atoms and the carbonyl group offer sites for nucleophilic attack and condensation. Elucidating these pathways will enable chemists to design more rational synthetic routes and predict potential interactions with biological nucleophiles and electrophiles at the molecular level.

Advanced Computational Tools for De Novo Design and Optimization

Computational chemistry has transitioned from a supporting role to a predictive powerhouse in drug discovery. For this compound, advanced computational tools are critical for moving beyond serendipitous discovery to rational, de novo design. springernature.com These methods allow for the creation of novel molecular structures, not just analogs of existing ones, tailored to specific biological targets. nih.govbris.ac.uk